[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane
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Overview
Description
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound features a phosphane group bonded to a phenyl ring, which is further substituted with dimethylphenyl groups, making it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like toluene. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Various halides or nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Varied products depending on the substituent introduced.
Scientific Research Applications
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific binding properties.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which [2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the steric bulk provided by the dicyclohexyl groups.
Dicyclohexylphosphine: Similar in structure but lacks the aryl substitution, making it less versatile in certain applications.
Bis(diphenylphosphino)ethane: Another bidentate ligand, but with different electronic and steric properties.
Uniqueness
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to its combination of steric bulk and electronic properties, which make it an excellent ligand for stabilizing metal complexes and facilitating catalytic reactions. Its structure allows for fine-tuning of reactivity and selectivity in various chemical processes.
Properties
Molecular Formula |
C40H47P |
---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
[2-[2,6-bis(3,5-dimethylphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H47P/c1-28-22-29(2)25-32(24-28)36-19-13-20-37(33-26-30(3)23-31(4)27-33)40(36)38-18-11-12-21-39(38)41(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-27,34-35H,5-10,14-17H2,1-4H3 |
InChI Key |
NEVRBPLOLMZUHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC(=C3)C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C |
Origin of Product |
United States |
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